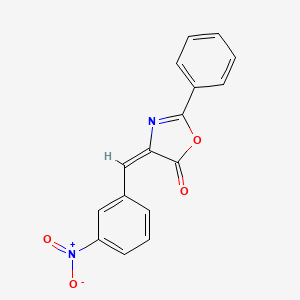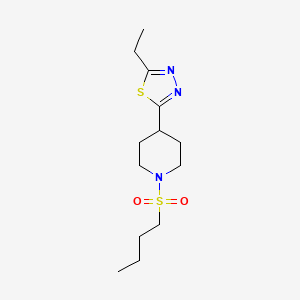
2-(1-(Butylsulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of piperidine derivatives is complex and varies depending on the specific compound. For example, 2-Piperidin-4-yl-1H-benzimidazole has a molecular weight of 162.23 .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are diverse and depend on the specific compound and reaction conditions. For instance, certain 2-piperidin-4-yl-benzimidazoles have been found to inhibit bacterial growth with low micromolar minimal inhibitory concentration (MIC) .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives depend on the specific compound. For instance, 2-Piperidin-4-yl-1H-benzimidazole is classified as a combustible solid .Applications De Recherche Scientifique
Synthesis and Spectral Analysis
- Antibacterial Study : Derivatives of 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole were synthesized and exhibited moderate to talented antibacterial activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Antimicrobial and Antifungal Action
- Antimicrobial and Antifungal Activity : A study explored the synthesis of derivatives and their activity, showing sensitivity to both Gram-positive and Gram-negative bacteria, and exhibited antifungal activity against Candida albicans (Sych et al., 2019).
Anticancer Potential
- Evaluation as Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were evaluated as anticancer agents, with certain compounds showing strong anticancer properties (Rehman et al., 2018).
Antibacterial Potentials of Derivatives
- Antibacterial Activities : Some acetamide derivatives bearing 1,3,4-oxadiazole heterocyclic cores showed moderate antibacterial potentials, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).
Enzyme Inhibition Studies
- Inhibition of Butyrylcholinesterase (BChE) Enzyme : The synthesized derivatives were screened against the BChE enzyme and subjected to molecular docking studies to assess ligand-BChE binding affinity (Khalid et al., 2016).
Safety And Hazards
Orientations Futures
Piperidine derivatives are a promising area of research in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
2-(1-butylsulfonylpiperidin-4-yl)-5-ethyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2S2/c1-3-5-10-20(17,18)16-8-6-11(7-9-16)13-15-14-12(4-2)19-13/h11H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUBAOSWIQWLHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C2=NN=C(S2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Butylsulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2,4-dimethylphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626284.png)
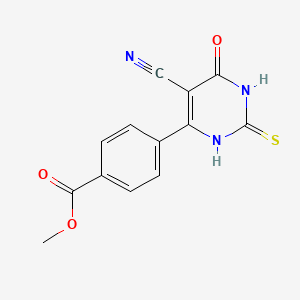
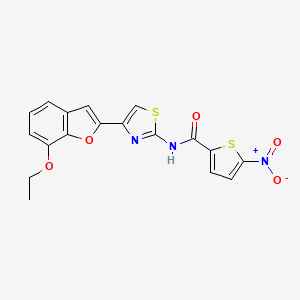
![Tert-butyl (1S,5S)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2626287.png)
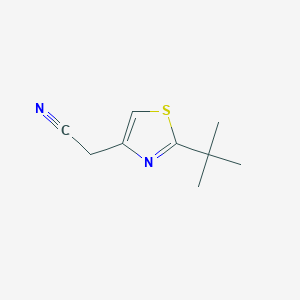

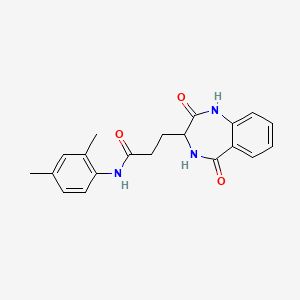
![[1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol](/img/structure/B2626296.png)
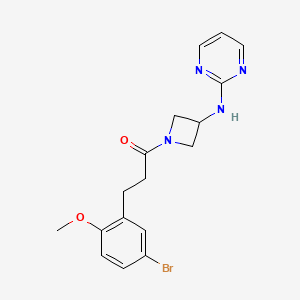
![3-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}pyridine](/img/structure/B2626299.png)
![2-[[1-[2-(3,4-Dimethylphenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2626301.png)
![N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2626303.png)
![5-((4-Benzhydrylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2626305.png)
